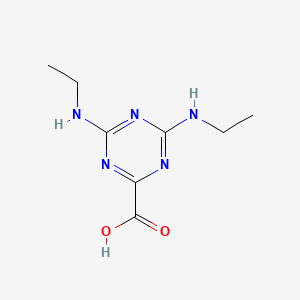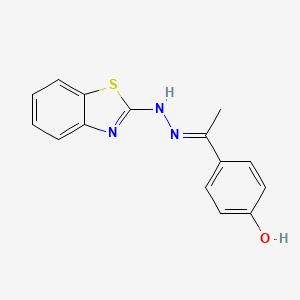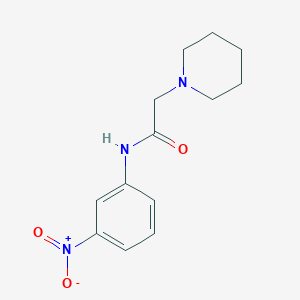![molecular formula C24H16N2O10 B11539588 Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate: is an organic compound that belongs to the class of terephthalate esters This compound is characterized by the presence of two 4-nitrophenyl groups attached to the benzene-1,4-dicarboxylate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid with 4-nitrophenyl acetic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions with an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl groups in Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, thereby exerting their effects. The pathways involved may include oxidative stress, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Dioctyl terephthalate (DOTP): An organic compound used as a plasticizer.
Diisobutyl phthalate (DIBP): A phthalate ester used as a plasticizer.
Bis(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer.
Comparison: Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate is unique due to the presence of nitrophenyl groups, which impart distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C24H16N2O10 |
|---|---|
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H16N2O10/c27-21(15-5-9-19(10-6-15)25(31)32)13-35-23(29)17-1-2-18(4-3-17)24(30)36-14-22(28)16-7-11-20(12-8-16)26(33)34/h1-12H,13-14H2 |
Clé InChI |
YETUVEYIZRQANT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11539507.png)
![Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11539512.png)
![1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11539514.png)

![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11539531.png)
![(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11539535.png)

![5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11539548.png)

![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11539561.png)
![N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11539564.png)

![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
